molecular formula C13H28 B091447 5,6-Dimethylundecane CAS No. 17615-91-7

5,6-Dimethylundecane

Cat. No.: B091447
CAS No.: 17615-91-7
M. Wt: 184.36 g/mol
InChI Key: YAQUQAWUOHDAOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dimethylundecane is a branched-chain saturated hydrocarbon with the molecular formula C13H28 and a molecular weight of 184.36 g/mol . This compound is primarily valued in analytical chemistry as a standard in gas chromatography (GC), with established Kovats Retention Index (RI) values on non-polar stationary phases, such as 1223 on Squalane at 100°C . Its well-defined chromatographic behavior makes it an essential tool for the identification and analysis of complex hydrocarbon mixtures. The compound's physical properties, including a density of approximately 0.755 g/cm³ and a boiling point of 222.4°C, characterize it as a mid-range hydrocarbon . Beyond its analytical applications, this compound and structurally related branched alkanes are also of interest in natural product chemistry, as they can be found as metabolites in marine-associated fungi, expanding their relevance to the field of bio-prospecting and the discovery of novel bioactive compounds . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can rely on the high purity and precise characterization of this chemical for their investigative work.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17615-91-7

Molecular Formula

C13H28

Molecular Weight

184.36 g/mol

IUPAC Name

5,6-dimethylundecane

InChI

InChI=1S/C13H28/c1-5-7-9-11-13(4)12(3)10-8-6-2/h12-13H,5-11H2,1-4H3

InChI Key

YAQUQAWUOHDAOP-UHFFFAOYSA-N

SMILES

CCCCCC(C)C(C)CCCC

Canonical SMILES

CCCCCC(C)C(C)CCCC

Origin of Product

United States

Advanced Analytical Characterization of 5,6 Dimethylundecane Isomers

High-Resolution Chromatographic Techniques for Separation and Identification

The separation of 5,6-dimethylundecane from other hydrocarbons and the resolution of its isomers are primarily achieved through high-resolution gas chromatography. The subtle differences in the boiling points and polarities of these isomers necessitate the use of advanced chromatographic techniques for effective profiling.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Profiling

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, including branched alkanes like this compound. In GC, the separation of isomers is typically achieved on a non-polar capillary column, where elution order is primarily determined by the boiling point and molecular shape of the compounds. Generally, for alkanes with the same carbon number, a more branched isomer will have a lower boiling point and thus a shorter retention time than a less branched or linear isomer.

The identification of this compound and its isomers in a complex mixture is facilitated by the use of retention indices, such as the Kovats retention index. unl.eduunl.edu This system relates the retention time of an analyte to that of n-alkane standards. While specific experimental retention indices for all isomers of this compound are not widely published, estimations can be made based on the analysis of other dimethylalkanes. unl.edu For instance, dimethylalkanes generally elute earlier than the n-alkane with the same number of carbon atoms. The exact retention index is influenced by the positions of the methyl branches.

Table 1: Estimated Kovats Retention Indices (RI) for Selected Dimethylundecane Isomers on a Non-Polar Column

Compound NameEstimated Kovats RI
n-Tridecane1300
2,2-Dimethylundecane~1270
3,3-Dimethylundecane~1285
This compound~1295
2,10-Dimethylundecane~1290

Note: These are estimated values based on general elution patterns of branched alkanes. Actual values can vary depending on the specific GC conditions.

Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GC×GC-MS)

For highly complex samples containing numerous hydrocarbon isomers, comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry offers significantly enhanced separation power. mosh-moah.dedlr.de In GC×GC, the effluent from a primary column is subjected to a second, shorter column with a different stationary phase, typically based on polarity. mosh-moah.de This results in a two-dimensional chromatogram where compounds are separated based on two independent properties, such as volatility and polarity.

Branched alkanes, including isomers of this compound, would be separated from other hydrocarbon classes, such as cycloalkanes and aromatic compounds, which would elute in different regions of the 2D chromatogram. mosh-moah.deacs.org Within the alkane group, GC×GC can provide separation of isomers that co-elute in a one-dimensional GC system. The structured nature of GC×GC chromatograms, where chemically related compounds appear in distinct patterns, aids in the identification of homologous series of branched alkanes. researchgate.net

Silver Ion High-Performance Liquid Chromatography (Ag-HPLC) for Hydrocarbon Isomer Analysis

Silver ion high-performance liquid chromatography (Ag-HPLC) is a powerful technique primarily used for the separation of unsaturated compounds based on the interaction of their double bonds with silver ions impregnated on the stationary phase. mdpi.comaocs.org While its main application is for alkenes and fatty acids, Ag-HPLC can also be utilized for the group separation of saturated hydrocarbons from unsaturated ones. researchgate.net In the context of analyzing a sample containing this compound, Ag-HPLC would be employed as a fractionation step to isolate the saturated alkane fraction, including this compound and its isomers, from any unsaturated compounds present in the mixture. researchgate.net This pre-separation simplifies the subsequent analysis by GC-MS or GC×GC-MS. The direct separation of saturated alkane isomers like this compound by Ag-HPLC is generally not effective as there are no double bonds to interact with the silver ions.

Spectroscopic Investigations for Structural Elucidation

Following chromatographic separation, spectroscopic techniques are indispensable for the definitive structural elucidation of the this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Methyl Branching Position Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules, including the location of methyl branches in alkanes. magritek.comjchps.com Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each carbon and hydrogen atom in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon PositionPredicted Chemical Shift (ppm)
C1, C11~14.1
C2, C10~22.7
C3, C9~31.9
C4, C8~29.3
C5, C7~36.7
C6~36.7
Methyl Carbons (at C5, C6)~19.7

Note: These are predicted values and can vary based on the solvent and experimental conditions.

¹H NMR would also provide valuable information through the chemical shifts and coupling patterns of the protons on the undecane (B72203) chain and the methyl groups.

Mass Spectrometry Fragmentation Pattern Analysis for Branched Alkane Differentiation

In conjunction with gas chromatography, mass spectrometry provides fragmentation patterns that act as a "fingerprint" for a given molecule. mdpi.com For branched alkanes, the fragmentation is not random and tends to occur at the branching points due to the increased stability of the resulting secondary or tertiary carbocations. magritek.comamrutpharm.co.in

The electron ionization (EI) mass spectrum of this compound would exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. However, the most diagnostic information comes from the fragment ions. Cleavage of the carbon-carbon bonds adjacent to the methyl-substituted carbons (C5 and C6) is expected to be a favored fragmentation pathway. The analysis of the resulting fragment ions can help to distinguish this compound from other dimethylundecane isomers. For instance, cleavage between C5 and C6 would not be favored, but cleavage on either side of this dimethylated center would be.

Table 3: Plausible Key Fragment Ions in the Mass Spectrum of this compound

m/zPlausible Fragment Structure
184[C₁₃H₂₈]⁺ (Molecular Ion)
141[C₁₀H₂₁]⁺
127[C₉H₁₉]⁺
113[C₈H₁₇]⁺
99[C₇H₁₅]⁺
85[C₆H₁₃]⁺
71[C₅H₁₁]⁺
57[C₄H₉]⁺ (Often the base peak)
43[C₃H₇]⁺

The relative abundances of these fragment ions will differ between isomers, allowing for their differentiation. For example, an isomer with branching closer to the end of the chain would show a different fragmentation pattern. msu.edu

Retention Indices and Reference Data in Analytical Methodologies

The unambiguous identification of branched alkanes, such as this compound, from complex mixtures presents a significant analytical challenge. Due to the existence of numerous structural isomers with very similar physical properties, chromatographic separation coupled with mass spectrometric detection is the method of choice. However, co-elution of isomers is common, necessitating robust methods for confirmation. The use of retention indices and standard spectral libraries are indispensable tools in this process.

The Kováts retention index (RI) is a fundamental parameter in gas chromatography (GC) used to convert retention times into system-independent values, thereby facilitating inter-laboratory data comparison. wikipedia.org The method is based on the logarithmic interpolation of the retention time of an analyte relative to the retention times of two n-alkanes eluting before and after it. wikipedia.org For an n-alkane, the Kováts index is defined as 100 times its carbon number. wikipedia.org

For branched hydrocarbons like dimethylundecanes, the RI value is influenced by the compound's boiling point and its interactions with the chromatographic stationary phase. The degree and position of branching on the alkane backbone significantly affect the retention index. Generally, for a given carbon number, branched alkanes have lower boiling points and thus shorter retention times and lower RI values than the corresponding n-alkane.

CompoundCAS NumberKováts Retention Index (RI) on Standard Non-Polar PhasesSource
2,6-Dimethylundecane (B108280)17301-23-41203, 1205, 1206, 1207, 1210, 1216 nist.gov
5,5-Dimethylundecane17312-73-11205, 1207 nih.gov
5,7-Dimethylundecane17312-83-31190, 1198, 1207 nih.gov
3,7-Dimethylundecane17301-28-91222 ekb.eg

Following chromatographic separation, mass spectrometry (MS) provides structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragmentation patterns. For alkanes, electron ionization (EI) typically produces a characteristic series of fragment ions that can be used for identification.

The definitive confirmation of a compound's identity, such as this compound, is achieved by comparing its experimentally obtained mass spectrum with reference spectra contained within large, curated spectral libraries. ijddr.in The most widely recognized and utilized of these are the NIST/EPA/NIH Mass Spectral Library and the Wiley Registry of Mass Spectral Data. nist.gov These databases contain hundreds of thousands of EI mass spectra, including data for a vast number of hydrocarbon isomers.

The mass spectrum for this compound is available in the NIST Chemistry WebBook, which is a component of the broader NIST library. nist.govnist.gov When an unknown peak in a GC-MS analysis has a retention index consistent with a dimethylundecane, its mass spectrum can be extracted and searched against these libraries. A high match score with the library spectrum for this compound provides strong evidence for its presence. The combination of a matching retention index and a high-quality mass spectral match is the gold standard for compound identification in the absence of a co-injected authentic standard.

CompoundCAS NumberSpectral LibraryNIST Number
This compound17615-91-7NIST Mass Spectral LibraryNot explicitly listed in search results
5,5-Dimethylundecane17312-73-1NIST Mass Spectral Library, Wiley SpectraBase61473 nih.gov
5,7-Dimethylundecane17312-83-3NIST Mass Spectral Library, Wiley SpectraBase60731 nih.gov

Environmental Distribution and Biogeochemical Cycling of Branched Alkanes

Occurrence in Environmental Compartments

The distribution of branched alkanes in the environment is widespread, with their presence detected in the atmosphere, water, and soil. Their volatility and hydrophobicity are key determinants of their partitioning between these compartments.

Volatile branched alkanes are a notable fraction of non-methane volatile organic compounds (NMVOCs) in the atmosphere. researchgate.net Major sources of these compounds include emissions from the combustion of fossil fuels, such as in vehicle exhaust and industrial processes. researchgate.net Studies have shown that branched alkanes constitute a significant proportion of hydrocarbons in both gasoline and diesel fuel exhaust. copernicus.org For instance, linear and substituted alkanes can represent 6%–18% of gasoline exhaust and 18%–31% of diesel fuel exhaust. copernicus.org

Once in the atmosphere, the primary loss process for alkanes is their reaction with hydroxyl (OH) radicals. researchgate.net The atmospheric lifetime of these compounds varies depending on their structure and the concentration of OH radicals, but for many, it ranges from hours to days. researchgate.net For example, the atmospheric lifetime of n-octane is about 1.4 days, while for the larger n-hexadecane, it is approximately 0.5 days. researchgate.net The oxidation of branched alkanes in the atmosphere can contribute to the formation of secondary organic aerosols (SOA), which have implications for air quality and climate. researchgate.netcopernicus.org It has been observed that branched alkanes are more prone to fragmentation during the initial stages of oxidation compared to their linear counterparts. researchgate.net

The presence of branched alkanes has been noted in the atmospheres of other planets as well. For example, methane (B114726) and ethane (B1197151), the simplest alkanes, are found in the atmospheres of gas giants like Jupiter, Saturn, Uranus, and Neptune. wikipedia.orgeducation.gov.ck

Petroleum and natural gas operations are significant sources of hydrocarbon emissions, including a variety of branched alkanes. nridigital.comcarbonregistry.comiges.or.jp These emissions, often termed fugitive emissions, can occur at all stages of production, from extraction and processing to transportation and storage. carbonregistry.comiges.or.jp The primary sources of these fugitive emissions include equipment leaks from valves, pipelines, and storage tanks, as well as process venting. iges.or.jp

Crude oil is a complex mixture containing thousands of chemical components, a significant portion of which are alkanes. researchgate.net Consequently, emissions from oil and gas activities release a profile of hydrocarbons that reflects the composition of the source material. Methane is a major component of these emissions and a potent greenhouse gas. nridigital.comcarbonregistry.com However, a wide range of other non-methane hydrocarbons, including branched alkanes, are also released. europa.eu For example, 2,6-dimethylundecane (B108280) has been identified as a marker compound in oil spill forensics, indicating its presence in petroleum products. researchgate.net

The hydrocarbon profile of emissions can vary depending on the specific processes. For instance, upstream activities like production and processing have distinct emission profiles compared to downstream activities. nridigital.com In 2022, the energy required for the extraction, processing, and transport of oil and gas resulted in substantial CO2 emissions, alongside the release of unburned hydrocarbons. windows.net

Atmospheric Presence of Volatile Branched Alkanes

Microbial Transformations of Branched Hydrocarbons

Microbial degradation is a key process in the biogeochemical cycling of branched alkanes, ultimately leading to their removal from the environment. A diverse range of microorganisms, including bacteria, fungi, and archaea, have evolved the metabolic capability to utilize these compounds as sources of carbon and energy. enviro.wikinih.gov

The biodegradation of alkanes, including branched isomers, is generally more facile under aerobic conditions. enviro.wiki The initial step in the aerobic degradation of alkanes is the activation of the chemically inert C-H bond, a reaction typically catalyzed by oxygenase enzymes. enviro.wikiresearchgate.net Several enzyme systems are known to initiate this process, including cytochrome P450 monooxygenases, alkane hydroxylases, and methane monooxygenases for shorter-chain alkanes. researchgate.net

This initial oxidation introduces a functional group, usually a hydroxyl group, forming an alcohol. This alcohol is then further oxidized to an aldehyde and then to a carboxylic acid. The resulting fatty acid can then enter the central metabolic pathway of β-oxidation, where it is broken down into two-carbon units in the form of acetyl-CoA. enviro.wikiresearchgate.net

The presence of branching in the alkane structure can present a challenge to microbial degradation, making branched alkanes generally more resistant to breakdown than their linear counterparts. nih.govuni-greifswald.de Methyl branching can hinder the enzymes involved in the β-oxidation pathway. researchgate.net However, some microorganisms have evolved specific pathways to overcome this, such as ω-oxidation (oxidation at the opposite end of the molecule) or subterminal oxidation. In subterminal oxidation, an internal carbon atom is hydroxylated, leading to a secondary alcohol, which is then converted to a ketone. A Baeyer-Villiger monooxygenase can then oxidize the ketone to an ester, which can be further metabolized.

Under anaerobic conditions, the degradation of alkanes is also possible, though it is generally a slower process. In the absence of oxygen, different electron acceptors such as nitrate (B79036) or sulfate (B86663) are used. A common mechanism for anaerobic alkane activation is the addition of fumarate (B1241708) to the alkane molecule, a reaction catalyzed by alkylsuccinate synthase. enviro.wikinih.gov

A study on the primary biodegradation of various hydrocarbons in seawater provided a half-life for 2,6-dimethylundecane, though the specific value was not detailed in the available summary. concawe.eu

In natural environments, the degradation of complex hydrocarbon mixtures, such as those found in petroleum, is often carried out by mixed microbial communities or consortia, rather than by single microbial species. nih.govnih.govfrontiersin.org These consortia exhibit a broader enzymatic capacity, allowing for the complete degradation of a wider range of hydrocarbons, including recalcitrant branched alkanes. nih.govfrontiersin.org

Indigenous microbial populations in contaminated sites are often well-adapted to the presence of hydrocarbons and can play a crucial role in natural attenuation. jmaterenvironsci.com The biodiversity of these native consortia is a key factor in their bioremediation potential. nih.govfrontiersin.org Different microbial members of a consortium may have complementary substrate specificities, allowing them to collectively break down complex mixtures. nih.govfrontiersin.org For example, some bacteria may specialize in degrading linear alkanes, while others are more adept at attacking branched or aromatic structures. nih.govfrontiersin.org

There are reports that microbial consortia are more effective than single bacterial strains in utilizing hydrocarbons from crude oil as a sole carbon source. nih.govfrontiersin.org Reconstructed microbial consortia have been shown to degrade up to 90% of n-alkanes and aromatic hydrocarbons in petroleum. nih.govfrontiersin.org Some members of a consortium can also produce biosurfactants, which increase the bioavailability of hydrophobic hydrocarbons to other degrading bacteria in the community. nih.govfrontiersin.org

A wide variety of microorganisms capable of degrading hydrocarbons have been isolated and identified from various environments, including soil and marine sediments. nih.govmdpi.comfrontiersin.org Bacteria are considered the most active agents in petroleum degradation. nih.gov

Several bacterial genera are well-known for their ability to degrade alkanes. These include Pseudomonas, Acinetobacter, Alcanivorax, Marinobacter, Rhodococcus, and Bacillus. nih.govfrontiersin.org For instance, strains of Acinetobacter have been found to utilize n-alkanes with chain lengths from C10 to C40. nih.govfrontiersin.org Alcanivorax species are often found in marine environments and are specialized in degrading alkanes. mdpi.com Rhodococcus strains have been reported to degrade alkanes up to n-C32 and some branched alkanes. researchgate.net

Fungi and yeasts also contribute significantly to hydrocarbon degradation. nih.govmdpi.com Genera such as Aspergillus, Penicillium, Fusarium, Candida, and Rhodotorula have been identified as potential degraders of petroleum hydrocarbons. nih.govmdpi.comzealjournals.com Fungi possess powerful oxidative enzymes, such as cytochrome P450 monooxygenases, that are involved in the initial attack on alkane molecules. mdpi.com

The following tables provide a summary of some identified hydrocarbon-degrading microorganisms and their degradation capabilities.

Table 1: Examples of Hydrocarbon-Degrading Bacteria

Genus Degradation Capability Reference(s)
Acinetobacter n-alkanes (C10-C40), branched alkanes nih.gov, frontiersin.org
Alcanivorax Specialized in alkane degradation , mdpi.com
Pseudomonas Can utilize alkanes as sole carbon and energy source nih.gov, researchgate.net
Marinobacter Short-chain alkanes (C8-C10) frontiersin.org
Rhodococcus Long-chain alkanes (up to n-C32), some branched alkanes researchgate.net
Bacillus Crude oil hydrocarbons nih.gov
Flavobacterium Alkanes frontiersin.org

Table 2: Examples of Hydrocarbon-Degrading Fungi and Yeasts

Genus Degradation Capability Reference(s)
Aspergillus Crude oil hydrocarbons, aliphatic and aromatic hydrocarbons nih.gov, mdpi.com
Penicillium Crude oil hydrocarbons, aliphatic and aromatic hydrocarbons nih.gov, mdpi.com
Fusarium Crude oil hydrocarbons, aliphatic and aromatic hydrocarbons nih.gov, mdpi.com
Candida Petroleum compounds nih.gov
Rhodotorula Petroleum compounds nih.gov
Cryptococcus Waste engine oil zealjournals.com

Table 3: List of Compounds Mentioned

Compound Name
5,6-Dimethylundecane
Methane
Ethane
n-Octane
n-Hexadecane
2,6-dimethylundecane
Acetyl-CoA
Fumarate
Carbon Dioxide
n-alkanes
n-C32
n-C10
n-C40

Role of Indigenous Microbial Consortia in Branched Alkane Degradation

Atmospheric Reactivity and Environmental Impact Assessment

The environmental fate of branched alkanes such as this compound is largely determined by their reactivity in the atmosphere. Once volatilized, these compounds participate in complex photochemical reactions that influence air quality, including the formation of ground-level ozone. This section examines the mechanisms of their atmospheric degradation and assesses their potential to contribute to ozone pollution.

Photochemical Degradation Mechanisms of Branched Alkanes

The primary process for the atmospheric degradation of alkanes is through gas-phase reactions with photochemically generated radicals. libretexts.org For branched alkanes, the dominant degradation pathway during the day is initiated by the hydroxyl radical (•OH). tandfonline.com

The degradation process begins with the abstraction of a hydrogen atom from the alkane (R-H) by an •OH radical, which leads to the formation of a water molecule and an alkyl radical (R•). libretexts.org

R-H + •OH → R• + H₂O

The rate of this initial reaction is highly dependent on the structure of the alkane. Hydrogen atoms attached to tertiary carbon atoms (a carbon atom bonded to three other carbon atoms) are more easily abstracted than those on secondary or primary carbons. In the case of this compound, the hydrogen atoms at the 5th and 6th carbon positions are tertiary and thus represent highly reactive sites for •OH radical attack. The presence of tertiary carbon atoms in branched alkanes generally enhances their reactivity compared to their linear counterparts. researchgate.net

Following its formation, the alkyl radical (R•) rapidly reacts with molecular oxygen (O₂) in the atmosphere to form an alkylperoxy radical (RO₂•).

R• + O₂ → RO₂•

The fate of the alkylperoxy radical is crucial and depends on the concentration of nitrogen oxides (NOx). In NOx-rich environments, RO₂• reacts with nitric oxide (NO) to form an alkoxy radical (RO•) and nitrogen dioxide (NO₂).

RO₂• + NO → RO• + NO₂

The alkoxy radical is a key intermediate that can undergo several reaction pathways:

Reaction with O₂: It can react further with oxygen, though this is typically slower than other pathways.

Isomerization: The alkoxy radical can rearrange internally, particularly in long-chain alkanes, through a 1,5-H shift or similar reactions.

Decomposition (Fragmentation): This pathway involves the breaking of a carbon-carbon bond, leading to the formation of a carbonyl compound (an aldehyde or ketone) and a smaller alkyl radical. ametsoc.org For large branched alkanes, fragmentation is a likely outcome and results in more volatile products than the parent molecule. ametsoc.orgcopernicus.org

Reaction with NO₂: It can react with NO₂ to form stable organic nitrates.

Computational Chemistry and Modeling Approaches for Branched Alkanes

Quantum Chemical Investigations of Molecular Structure and Reactivity

Quantum chemical methods are fundamental tools for exploring the electronic structure and related properties of molecules. For branched alkanes like 5,6-dimethylundecane, these methods can elucidate conformational preferences, electronic distributions, and reactivity patterns that govern their chemical behavior.

Semi-Empirical Methods for Electronic and Molecular Orbital Properties

Semi-empirical quantum chemical methods offer a computationally efficient means to investigate the electronic properties of large molecules like this compound. researchgate.netscirp.org These methods, such as PM6, use parameters derived from experimental data to simplify the complex calculations of ab initio methods. scirp.orguobaghdad.edu.iq

Studies on a range of normal and branched alkanes have utilized semi-empirical methods to calculate key electronic properties. researchgate.netresearchgate.net These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moments, and heats of formation. researchgate.netuobaghdad.edu.iqresearchgate.net For instance, research has demonstrated a strong correlation between molecular topology indices and electronic properties calculated via semi-empirical methods for a set of 60 alkanes. uobaghdad.edu.iqresearchgate.net The HOMO-LUMO gap is a particularly important descriptor, as it provides insight into the chemical reactivity and stability of a molecule. researchgate.net

While specific data for this compound is not always explicitly detailed in broad studies, the principles and trends observed for other branched alkanes are directly applicable. For example, the introduction of methyl branches along an alkane chain is known to influence molecular geometries and electron distributions, which can be effectively modeled by these methods. acs.org

A study on various alkanes, including dimethylundecanes, calculated several quantum molecular descriptors using the PM6 semi-empirical method. scirp.org The following table showcases representative data for related compounds, illustrating the types of electronic properties that can be determined.

Table 1: Calculated Electronic Properties of Selected Alkanes using Semi-Empirical Methods

CompoundCOSMO Area (Ų)Chemical Hardness (η)Dipole Moment (Point-Charge)Dipole Moment (Hybrid)
n-Decane234.877.4430.0820.183
3-Methylnonane--0.0620.126
2,6-Dimethyloctane--0.1290.253
4,6-Dimethylundecane (B91011)281.247.2720.1420.281
3,5-Dimethylundecane282.47.2750.1080.212
5,7-Dimethylundecane281.147.2710.1020.217
n-Tetradecane317.717.3410.0020.001

Data sourced from a study by Alias et al. (2021) scirp.org

Prediction of Chemical Reactivity and Stability via Quantum Descriptors

Quantum chemical descriptors derived from electronic structure calculations are powerful tools for predicting the reactivity and stability of molecules. researchgate.net For branched alkanes, descriptors such as chemical hardness (η), chemical potential (μ), and electrophilicity index (ω) provide quantitative measures of their chemical behavior. researchgate.netscirp.org

Chemical hardness, defined as half the difference between the ionization potential and electron affinity, is a measure of a molecule's resistance to changes in its electron distribution and is related to its stability. researchgate.netscirp.org A higher value of chemical hardness generally indicates greater stability. researchgate.net The electrophilicity index quantifies the energy stabilization of a molecule when it accepts electrons from the environment. scirp.org

Studies have shown that these quantum descriptors can be effectively correlated with macroscopic properties. For example, a strong correlation has been found between the ionization potential of alkanes (C2–C8) and their boiling points. researchgate.netscribd.com Furthermore, chemical hardness and softness indices have shown good correlation with the heat of formation, reinforcing the concept that hardness is a measure of molecular stability. researchgate.net The reactivity of radical cations of branched alkanes has also been investigated using quantum chemical calculations, providing insights into their stability and reaction pathways. nih.govacs.orgresearchgate.net These studies have shown that the lifetimes of branched alkane radical cations can be on the order of tens of nanoseconds. nih.govresearchgate.net

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR models establish mathematical relationships between the structural features of molecules and their physicochemical properties. These models are particularly valuable for predicting the properties of large sets of compounds, including branched alkanes, without the need for extensive experimental measurements.

Development and Application of Solute Descriptors for Branched Alkanes

A crucial aspect of QSPR is the development of appropriate molecular descriptors that can effectively capture the structural variations within a class of compounds. For branched alkanes, topological descriptors, which are numerical values derived from the molecular graph, have proven to be very effective. worldscientific.comacs.orgnih.gov These descriptors encode information about the size, shape, and degree of branching in the molecule.

Research has successfully used QSPR models with topological descriptors to predict properties like the gas chromatographic (GC) retention indices of methyl-branched alkanes. acs.orgnih.govresearchgate.net These models have demonstrated a high degree of accuracy, with prediction errors similar to experimental errors. nih.gov The Abraham model solute descriptors are another important set of parameters used in QSPR studies. researchgate.netdntb.gov.uaniif.humdpi.comunt.edu These descriptors quantify different types of intermolecular interactions. For alkanes, which are nonpolar and incapable of hydrogen bonding, several of these descriptors (E, S, A, and B) are zero. niif.humdpi.com The key descriptors for alkanes are the McGowan volume (V) and the L-descriptor, which is related to the gas-to-hexadecane partition coefficient. researchgate.netmdpi.com

Recent studies have focused on determining the Abraham model solute descriptors for a large number of C10 to C13 methyl- and ethyl-branched alkanes. researchgate.netdntb.gov.uamdpi.com These descriptors can then be used to predict a wide array of physicochemical properties. researchgate.netdntb.gov.ua

Linear Solvation Energy Relationships (LSERs) for Property Estimation

LSERs are a powerful QSPR methodology that correlates a wide range of solute properties in different solvents. acs.orgacs.org The Abraham solvation parameter model is a prominent example of an LSER, which uses a set of solute and solvent descriptors to predict properties like partition coefficients and solubilities. acs.org

For acyclic alkanes, an improved characteristic molecular volume parameter (VY), derived from boiling point numbers, has been developed for use in LSERs. researchgate.net This parameter shows a much better correlation with various physical properties, including vapor pressure and chromatographic retention indices, compared to the standard McGowan volume, especially because it can differentiate between isomers. researchgate.net The application of LSERs allows for the prediction of fundamental physical properties of branched alkanes directly from their molecular structure. researchgate.net

The general LSER equation takes the form: log(SP) = c + eE + sS + aA + bB + vV where SP is the solute property, and the lowercase letters are coefficients representing the complementary solvent properties. mdpi.com For alkanes, this equation simplifies significantly as E, S, A, and B are zero. mdpi.com

Molecular Modeling and Simulation for Complex Systems

Molecular modeling and simulation techniques, such as molecular dynamics (MD), are used to study the behavior of complex systems containing branched alkanes at an atomistic level. aip.orgtandfonline.comresearchgate.netresearchgate.net These simulations can provide detailed information about the structure, dynamics, and thermodynamics of these systems.

United atom models are frequently employed in simulations of alkanes to reduce computational cost. aip.orgtandfonline.com In these models, CH, CH2, and CH3 groups are treated as single interaction sites. tandfonline.com Researchers have developed and refined these models to accurately reproduce the experimental properties of linear and branched alkanes, such as density and viscosity. aip.orgtandfonline.comresearchgate.net

Pyrolysis Mechanism Generation and Kinetic Modeling

The thermal decomposition, or pyrolysis, of alkanes is a critical process in petroleum refining and combustion. For branched alkanes like this compound, the mechanism of pyrolysis is an intricate network of free-radical reactions. nih.govacs.org Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating these complex reaction networks. nih.govresearchgate.net

The pyrolysis of alkanes proceeds through a free-radical chain reaction mechanism, which can be broadly categorized into three stages:

Initiation: The process begins with the homolytic cleavage of a carbon-carbon (C-C) bond, which has a lower bond dissociation energy than a carbon-hydrogen (C-H) bond. In this compound, the initial C-C bond scission can occur at various points along the undecane (B72203) backbone or at the methyl branches. The bond between the two tertiary carbons at the 5th and 6th positions is a likely point of initial cleavage due to the stability of the resulting tertiary radicals.

Propagation: This stage involves a series of reactions that propagate the radical chain. Key reaction types include:

Hydrogen Abstraction Transfer (HAT): A radical abstracts a hydrogen atom from another alkane molecule, forming a new radical. The ease of abstraction follows the order tertiary > secondary > primary, due to the relative stability of the resulting radical.

β-Scission: This is the primary decomposition pathway for larger alkyl radicals. The C-C bond beta to the radical center breaks, yielding an alkene and a smaller alkyl radical. nih.gov This is a crucial step in the formation of smaller, more valuable products during cracking.

Isomerization: Radicals can undergo intramolecular hydrogen shifts, leading to the formation of a more stable radical.

Termination: The reaction ceases when two radicals combine or disproportionate.

Computational studies on short-chain unbranched alkanes have utilized various DFT functionals (like B3LYP, M06-2X) and basis sets to model thermal cracking. nih.govacs.org These studies calculate the thermodynamic and kinetic parameters for initiation, HAT, and β-scission reactions to predict product distributions. nih.gov For larger, branched molecules like this compound, these computational approaches can be extended. The development of detailed kinetic models for the pyrolysis of large hydrocarbon systems is an active area of research, with automated mechanism generation software playing a significant role. mit.edu

Table 1: Representative Elementary Reactions in the Pyrolysis of this compound

Reaction TypeExample ReactionProducts
Initiation (C-C Scission) C₁₃H₂₈ → •C₇H₁₅ + •C₆H₁₃5-methyl-1-hexyl radical + 1-pentyl radical
Hydrogen Abstraction •CH₃ + C₁₃H₂₈ → CH₄ + •C₁₃H₂₇Methane (B114726) + 5,6-dimethylundecyl radical
β-Scission •C₁₃H₂₇ → C₈H₁₆ + •C₅H₁₁Octene isomer + Pentyl radical
Isomerization 1° Alkyl Radical → 3° Alkyl RadicalRearrangement to a more stable radical
Termination (Combination) •CH₃ + •C₂H₅ → C₃H₈Propane

Note: This table presents illustrative examples of reaction types. The actual pyrolysis product mixture is far more complex.

Kinetic modeling of the pyrolysis of branched alkanes like iso-dodecane has been developed by patterning reactions after smaller, well-studied molecules like iso-octane. researchgate.net These models often use group additivity techniques to estimate the necessary kinetic rate parameters. researchgate.net Such models are essential for simulating industrial cracking processes and understanding fuel combustion.

Conformational Analysis of Branched Alkane Chains

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.orglibretexts.org For a branched alkane like this compound, the number of possible conformations is vast. These conformations, however, are not all equal in energy. The relative energies of different conformations are determined by several types of strain.

Torsional Strain: This arises from the repulsion between electron clouds in adjacent bonds. It is at a maximum in eclipsed conformations and a minimum in staggered conformations.

Steric Hindrance: This is the repulsive interaction that occurs when non-bonded atoms or groups are forced into close proximity. In branched alkanes, steric hindrance between bulky alkyl groups is a significant factor. libretexts.org

Angle Strain: This occurs when bond angles are forced to deviate from their ideal values, which is more relevant for cyclic alkanes. msu.edu

The analysis of conformations is often visualized using Newman projections, which view the molecule along a specific carbon-carbon bond. libretexts.org For the C5-C6 bond in this compound, rotation around this bond would lead to different spatial arrangements of the pentyl group, the hexyl group, and the two methyl groups.

The most stable conformations of alkanes are typically those that minimize both torsional strain and steric hindrance. This is achieved in an anti conformation, where the largest groups attached to the two carbons are positioned 180° apart. libretexts.org Gauche conformations, where large groups are adjacent (dihedral angle of 60°), are less stable due to steric hindrance. libretexts.org Eclipsed conformations, where groups are directly aligned, are the least stable. libretexts.org

For a long-chain branched alkane, the lowest energy conformation is generally a zigzag arrangement of the main carbon backbone with the branches oriented to minimize steric interactions. The presence of the two methyl groups on adjacent carbons (C5 and C6) in this compound introduces significant steric considerations. The rotation around the C5-C6 bond will be highly influenced by the repulsive forces between these methyl groups and the rest of the carbon chain.

Table 2: Estimated Energy Costs of Unfavorable Interactions in Alkanes

InteractionConformationApproximate Energy Cost (kcal/mol)
H-H eclipsingEclipsed1.0 libretexts.org
H-CH₃ eclipsingEclipsed1.4 libretexts.org
CH₃-CH₃ eclipsingEclipsed3.1 libretexts.org
CH₃-CH₃ gaucheStaggered0.9

Note: These values are derived from studies of smaller alkanes like ethane (B1197151) and butane (B89635) and provide a basis for understanding the more complex interactions in this compound. libretexts.org

Identification in Bio-derived Products and Natural Extracts

The branched alkane this compound has been identified as a volatile component in various natural products, particularly in extracts derived from plant tissues. Its presence is typically determined through the use of sensitive analytical techniques such as gas chromatography-mass spectrometry (GC-MS), which allows for the separation and identification of individual compounds within a complex mixture.

Volatile Profiles of Plant-Based Extracts

Analysis of the volatile organic compounds (VOCs) from several plant species has confirmed the presence of this compound. In a phytochemical screening of the wild tomato species Solanum lycopersicum, GC-MS analysis of the fruit juice revealed this compound as one of the constituent compounds. scribd.comresearchgate.net Similarly, it has been detected in the leaf extracts of Azadirachta indica, commonly known as the Neem tree. constantsystems.com The volatile constituents of Opuntia ficus indica, the prickly pear cactus, also contain this compound, where it was identified in the fruit's peel. sci-hub.se The identification of this compound in diverse plant families suggests its role as a minor but notable component of their chemical profiles.

Table 1: Identification of this compound in Plant-Based Extracts

Plant SpeciesCommon NamePart AnalyzedAnalytical Method
Solanum lycopersicumWild TomatoFruit JuiceGC-MS
Azadirachta indicaNeemLeafGC-MS
Opuntia ficus indicaPrickly PearFruit PeelGC-MS

Hydrocarbon Components in Fermented Mixtures

While various isomers of dimethylundecane are frequently reported as hydrocarbon components in fermented products, the specific isomer this compound is not commonly identified. For instance, studies on commercial fermentation starters (nuruk) have identified 4,6-dimethylundecane among the 16 hydrocarbons detected. rsc.org In a cereal-based functional food fermented with the probiotic yeast Pichia kudriavzevii, the isomers 4,6-dimethyl undecane and 5,7-dimethyl undecane were detected, but not this compound itself. nih.gov Similarly, a distillate from a fermented mixture of nine anti-inflammatory herbs was found to contain 3,6-dimethylundecane (B99083) and 5,7-dimethylundecane. mdpi.com The general formation of alkanes in such mixtures is often attributed to the decarboxylation of fatty acids by microorganisms during the fermentation process. rsc.org The prevalence of its isomers suggests that while the C13 backbone is formed, the specific methylation pattern leading to this compound is less common in the biochemical pathways of the microorganisms studied.

Table 2: Identification of Dimethylundecane Isomers in Fermented Products

ProductSpecific Isomer(s) Identified
Commercial Fermentation Starters (Nuruk)4,6-Dimethylundecane
Fermented Cereal-Based Food4,6-Dimethyl Undecane, 5,7-Dimethyl Undecane
Fermented Herbal Distillate3,6-Dimethylundecane, 5,7-Dimethylundecane
Fermented Hams3,6-Dimethylundecane, 4,8-Dimethylundecane
Fusarium verticillioides Culture2,6-Dimethylundecane (B108280), 3,6-Dimethylundecane

Constituent Analysis in Synthetic Fuels and Industrial Streams

Branched alkanes, including dimethylundecanes, are significant components of synthetic fuels and other industrial hydrocarbon streams. Their structure influences critical fuel properties such as octane (B31449) rating and flow characteristics at low temperatures.

Hydrocarbon Speciation in Petroleum Refining Processes

Alkanes are primary hydrocarbons derived from petroleum processing streams, typically containing carbon numbers from C5 to C20. researchgate.net These streams are composed of normal paraffins, isoparaffins, and cycloparaffins, which are separated and modified during refining. researchgate.net Quantum molecular descriptor studies, which analyze the electronic and molecular orbital properties of these compounds, have included this compound among the various branched alkanes evaluated to understand their physical and chemical properties within these industrial streams. researchgate.net In related analyses of petroleum fractions, isomers like 4,6-dimethyl-undecane have been identified in the volatile fractions of crude petroleum, and 2,6-dimethylundecane has been found in conditioned oily sludge from refinery operations, indicating that dimethylundecanes are present throughout the refining lifecycle. jst.go.jpfrontiersin.orgumanitoba.ca

Table 3: Quantum Molecular Descriptor Data for this compound and Related Alkanes

CompoundHeat of Formation (kcal/mol)Ionization Potential (eV)Electron Affinity (eV)
This compound-7.2720.741
5,7-Dimethylundecane-281.147.2710.740
n-Tridecane-7.2790.751
n-Tetradecane-317.717.3410.794

Data sourced from studies on hydrocarbons from petroleum processing streams. researchgate.net Note: A specific heat of formation value for this compound was not provided in the cited source.

Formation in Decomposition Processes

The formation of this compound and other branched alkanes can occur through various decomposition pathways, including the breakdown of biological matter and synthetic polymers. Research into the volatile organic compounds released during decomposition has identified long-chain branched alkanes as significant products.

One proposed pathway is the decay of lipids from decomposing animal remains, which produces a variety of straight and branched-chain alkanes. urjc.es Studies have identified the isomer 2,6-dimethyl undecane in the headspace of decomposing animal tissue, suggesting that the degradation of fatty acids is a source of these compounds. urjc.es Similarly, pyrolysis of kerogen, which is ancient, decomposed organic matter, also yields isomers like 2,6-dimethylundecane.

Another potential source is the thermal or chemical decomposition of synthetic polymers. The pyrolysis of plastic waste is a thermochemical process that breaks down large polymer chains into a mixture of hydrocarbons, including liquid oil fractions containing C8-C20 compounds. rsc.orgconicet.gov.ar Isomers such as 4,6-dimethyl undecane have been identified as volatile compounds emitted from polypropylene-based packaging materials, indicating their formation from polymer degradation. While direct evidence for the formation of this compound from a specific decomposition process is limited, its presence has been noted in studies involving pyrolysis. The decarboxylation of fatty acids, a key reaction in both biological and thermochemical degradation, is a well-established route for producing long-chain hydrocarbons and is a likely formation pathway for this compound.

Presence and Significance in Complex Organic Matrices

Volatile Organic Compound Emissions from Organic Material Decomposition

5,6-Dimethylundecane has been identified as a volatile organic compound (VOC) emitted during the decomposition and processing of various biological materials. The presence of this branched-chain alkane in the volatile profile of decaying organic matter provides insights into the complex biochemical transformations that occur.

Research into the volatile metabolites produced by tomato fruits inoculated with toxigenic fungal pathogens such as Aspergillus flavus, Aspergillus niger, and Fusarium oxysporum has detected this compound. updatepublishing.com In a study analyzing the VOCs from infected tomato fruits, this compound was identified among numerous other compounds. This suggests that the metabolic activity of these fungi on the tomato substrate can lead to the formation and emission of this specific hydrocarbon. updatepublishing.com The compound was detected in samples inoculated with A. flavus and F. oxysporum. updatepublishing.com

Further evidence of its release from plant-based materials comes from the analysis of tomato pastes. The processing of tomatoes into paste involves significant mechanical and thermal treatment, which can be considered a form of controlled organic transformation. In the volatile profiles of tomato pastes, this compound has been listed as one of the identified compounds. researchgate.netresearchgate.net

The compound has also been identified in analyses of various plant extracts. For instance, Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the fresh leaves of Thaumatococcus daniellii, a plant species found in West Africa, revealed the presence of this compound. researchgate.net Similarly, it was detected as a minor constituent in the essential oil of Euphorbia pilosa. pharmacyjournal.in Another context in which this compound has been noted is during the mycosynthesis of Zinc Oxide (ZnO) nanoparticles using the fungus Trichoderma spp. The fungal extract, which contains various metabolites produced by the organism, was found to contain this compound. nih.gov

The following table summarizes the findings from studies that have identified this compound in the context of organic material decomposition or processing.

Table 1: Detection of this compound in Organic Matrices

Source of Organic MaterialContext of DetectionPathogen/Organism Involved (if applicable)Reference
Tomato FruitsFungal DecompositionAspergillus flavus, Fusarium oxysporum updatepublishing.com
TomatoProcessed into PasteNot Applicable researchgate.netresearchgate.net
Thaumatococcus danielliiLeaf Extract AnalysisNot Applicable researchgate.net
Euphorbia pilosaEssential Oil AnalysisNot Applicable pharmacyjournal.in
Trichoderma spp.Fungal Metabolite AnalysisTrichoderma spp. nih.gov

Future Research Directions and Unexplored Avenues

Development of Novel Methodologies for Isomer-Specific Synthesis

The precise synthesis of specific isomers of branched alkanes like 5,6-Dimethylundecane presents a considerable chemical challenge. Current methods often result in a mixture of isomers, which are difficult to separate. Future research will likely focus on developing catalytic systems that can achieve high stereoselectivity, yielding specific isomers of this compound. This could involve the design of shape-selective zeolites or the development of organometallic catalysts that can control the branching of the alkane chain at specific positions. Advances in this area would be crucial for studying the unique properties of individual isomers and for their potential use in applications requiring high purity.

Advanced Spectroscopic and Chromatographic Techniques for Trace Analysis

Detecting and quantifying trace amounts of this compound, especially in complex environmental or biological matrices, requires highly sensitive and selective analytical techniques. Future research is expected to focus on the advancement of multidimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS). This powerful combination allows for the separation of complex isomeric mixtures and provides detailed mass spectral data for confident identification. Furthermore, the development of novel ionization techniques in mass spectrometry could enhance the sensitivity for detecting such non-polar compounds. The application of advanced nuclear magnetic resonance (NMR) spectroscopy techniques could also aid in the unambiguous structural elucidation of synthesized or isolated isomers of this compound.

Elucidation of Enzyme Systems in Branched Alkane Biodegradation

The microbial degradation of branched alkanes is a key process in the environmental fate of these compounds. While the biodegradation of linear alkanes is well-understood, the enzymatic pathways for highly branched alkanes like this compound are less clear. Future research will aim to identify and characterize the specific enzymes and microbial consortia responsible for the degradation of such molecules. This involves the use of "omics" technologies (genomics, proteomics, metabolomics) to study microorganisms that can utilize branched alkanes as a carbon source. A key area of investigation will be the role of cytochrome P450 monooxygenases and other hydroxylating enzymes in initiating the oxidation of the sterically hindered carbon atoms in this compound. Understanding these enzymatic systems could lead to the development of bioremediation strategies for hydrocarbon-contaminated sites.

Integration of Multiscale Computational and Experimental Approaches for Reaction Pathway Discovery

The complex reaction networks involved in the synthesis, combustion, and degradation of this compound can be effectively studied through the integration of computational and experimental methods. Future research will increasingly rely on multiscale modeling, from quantum mechanical calculations on reaction mechanisms to kinetic modeling of entire reaction systems. For instance, density functional theory (DFT) can be used to predict reaction barriers and identify the most likely pathways for the formation or degradation of this compound. These computational predictions can then be validated through carefully designed experiments, creating a synergistic loop that accelerates the discovery and understanding of complex chemical processes. This integrated approach will be invaluable for optimizing synthetic routes and for modeling the atmospheric and environmental chemistry of branched alkanes.

Structural Engineering of Branched Alkanes for Targeted Applications

The specific branching pattern of an alkane influences its physical and chemical properties. While the prompt excludes detailing specific properties, future research will undoubtedly focus on the structural engineering of branched alkanes to create molecules with tailored characteristics for a variety of applications. By precisely controlling the position and number of methyl groups on the undecane (B72203) backbone, it is possible to fine-tune the molecule's shape and size. This structural control is a key objective for developing next-generation materials and functional fluids where molecular architecture is critical. The ability to synthesize specific isomers of this compound, as mentioned in section 7.1, is a prerequisite for exploring the full potential of structural engineering in this class of compounds.

Q & A

Q. How can 5,6-Dimethylundecane be identified and quantified in plant exudates using GC-MS?

Methodological Answer: Utilize gas chromatography-mass spectrometry (GC-MS) with a non-polar capillary column (e.g., DB-5MS) and compare retention indices to standards. For quantification, employ internal calibration using structurally similar alkanes (e.g., n-Tridecane or n-Pentadecane) and validate fragmentation patterns against NIST spectral libraries. Studies on Solanum lycopersicum wild fruits detected this compound via GC-MS, highlighting its presence in plant-derived matrices . Cross-referencing with isomer-specific databases (e.g., 2,3-Dimethylundecane in D. uncinatum exudates) ensures accurate identification .

Q. What synthetic routes are commonly employed for branched alkanes like this compound?

Methodological Answer: Branched alkanes are typically synthesized via alkylation of shorter-chain precursors or Grignard reactions. For example, 5,5-Dimethylundecane was synthesized using Δ²-cyclopentenyl chloride and Iotsich reagent, a method adaptable to this compound by modifying substituent positions . Catalytic hydrogenation of unsaturated intermediates or acid-catalyzed isomerization can refine regiospecificity.

Q. What are the natural sources of this compound in ecological systems?

Methodological Answer: this compound has been identified in plant root exudates (e.g., Solanum lycopersicum in Western Ghats ecosystems) and soil matrices, suggesting roles in plant-microbe signaling . Comparative studies on D. uncinatum exudates, which release 2,3-Dimethylundecane, provide methodological frameworks for isolating and profiling similar branched alkanes in environmental samples .

Advanced Research Questions

Q. How can discrepancies in NMR spectral data for this compound be resolved across studies?

Methodological Answer: Contradictions in 1^1H and 13^13C NMR chemical shifts often arise from solvent effects or impurities. To resolve these:

  • Perform 2D NMR (e.g., HSQC, HMBC) to assign proton-carbon correlations unambiguously.
  • Compare data with NIST-subscribed spectral libraries for this compound and its isomers (e.g., 4,7-Dimethylundecane) to identify systematic errors .
  • Use deuterated solvents and ensure sample purity (>98%) via preparatory HPLC .

Q. What experimental strategies optimize enantioselective synthesis of this compound?

Methodological Answer: Enantioselective synthesis requires chiral catalysts (e.g., BINOL-derived phosphoric acids) or enzymatic resolution. For branched alkanes, asymmetric hydroformylation of α-olefins followed by stereocontrolled alkylation can achieve regio- and enantioselectivity. Computational modeling (DFT) predicts transition states to refine catalyst design, as demonstrated in analogous C₁₃–C₁₅ alkane syntheses .

Q. How can the ecological role of this compound in plant-microbe interactions be experimentally validated?

Methodological Answer: Design bioassays to test microbial chemotaxis or growth inhibition using purified this compound. For field studies, employ stable isotope probing (SIP) with 13^{13}C-labeled compounds to trace incorporation into microbial biomass. Reference methodologies from D. uncinatum exudate research, where 2,3-Dimethylundecane enhanced rhizosphere colonization .

Q. What experimental designs assess the thermodynamic properties (e.g., vapor pressure, solubility) of this compound?

Methodological Answer: Use static vapor pressure measurement systems (e.g., ebulliometry) for low-volatility compounds. For solubility, apply shake-flask methods with HPLC quantification. Group contribution models (e.g., UNIFAC) can predict properties by comparing this compound to C₉–C₁₅ aliphatic hydrocarbons, as outlined in occupational exposure studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.